N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
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Description
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is 324.09324893 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives indicates a potential application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their utility as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Research by Raju et al. (2010) into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, including benzamides, revealed potent antimicrobial activities. This points to another application area for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in developing new antibacterial and antifungal therapeutics (Raju et al., 2010).
Anticancer Activity
A study on thiazolidinone derivatives, including N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide analogs, showed promising anticancer activity. Deep et al. (2016) found that these compounds exhibited significant anticancer potential, with some derivatives showing high activity against specific cancer cell lines, suggesting their role in developing novel anticancer therapies (Deep et al., 2016).
Anticonvulsant Potential
Firdaus et al. (2018) designed and synthesized benzothiazolotriazine derivatives with anticonvulsant potential, highlighting another application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related structures. These compounds showed promise in animal models for epilepsy, indicating potential use in developing anticonvulsant medications (Firdaus et al., 2018).
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-12-19-18(23-16)20-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHICCUTNSQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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